REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[CH:10][C:11]2[O:16][CH2:15][CH:14]([CH2:17][C:18](OCC)=[O:19])[NH:13][C:12]=2[CH:23]=1.C(=O)=O.[OH-].[Na+]>O1CCCC1.O.CC(C)=O>[F:7][C:8]1[CH:9]=[CH:10][C:11]2[O:16][CH2:15][CH:14]([CH2:17][CH2:18][OH:19])[NH:13][C:12]=2[CH:23]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ethyl (±)-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-3-acetate
|
Quantity
|
23.22 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(NC(CO2)CC(=O)OCC)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled with a mixture of ice and salt
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 0.5 h.
|
Duration
|
0.5 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(NC(CO2)CCO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |